
Ala-Ala-Pro-pNA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ala-Ala-Pro-pNA, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in enzymatic assays. It is composed of a sequence of amino acids: alanine (Ala), alanine (Ala), proline (Pro), and a p-nitroanilide (pNA) group. This compound is particularly useful in studying protease activity, as the cleavage of the peptide bond releases p-nitroaniline, which can be measured colorimetrically.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ala-Pro-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically includes:
Coupling Reactions: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Protection and Deprotection: Protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis. These groups are removed after each coupling step.
Final Coupling: The p-nitroanilide group is attached to the peptide chain using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The final product is purified using techniques like high-performance liquid chromatography (HPLC) and lyophilized for storage.
化学反应分析
Types of Reactions
Ala-Ala-Pro-pNA primarily undergoes enzymatic cleavage reactions. It is a substrate for various proteases, including chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase. The cleavage of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.
Common Reagents and Conditions
Enzymes: Chymotrypsin, cathepsin G, peptidyl-prolyl isomerase.
Buffers: Tris-HCl, HEPES, phosphate-buffered saline (PBS).
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405 nm.
科学研究应用
Ala-Ala-Pro-pNA is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate to measure the activity of proteases like chymotrypsin and cathepsin G.
Drug Discovery: Screening for protease inhibitors by monitoring the cleavage of this compound.
Biological Studies: Investigating the role of proteases in various biological processes, including inflammation and cancer.
Industrial Applications: Quality control in the production of protease enzymes.
作用机制
The mechanism of action of Ala-Ala-Pro-pNA involves its cleavage by specific proteases. The peptide bond between the proline and p-nitroanilide is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the active site of the enzyme, which recognizes the peptide sequence and catalyzes the hydrolysis.
相似化合物的比较
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another peptide substrate with a similar structure but includes phenylalanine (Phe) instead of the terminal alanine.
Suc-Ala-Pro-pNA: A shorter peptide substrate lacking the second alanine residue.
Uniqueness
Ala-Ala-Pro-pNA is unique due to its specific sequence, making it a suitable substrate for certain proteases. Its ability to release a colorimetric product upon cleavage allows for easy quantification of enzyme activity.
属性
分子式 |
C17H23N5O5 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H23N5O5/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24)/t10-,11-,14-/m0/s1 |
InChI 键 |
JJSQTVFRQZPPIV-MJVIPROJSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
规范 SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine](/img/structure/B12384792.png)
![(1S)-N-(7-chloro-6-{4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl}isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B12384802.png)
![2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide](/img/structure/B12384807.png)
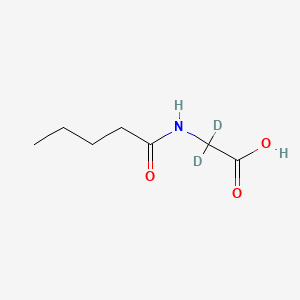

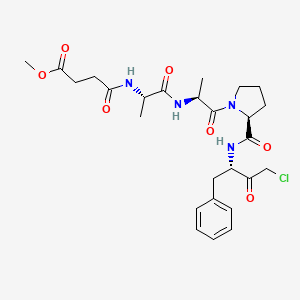
![1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12384827.png)
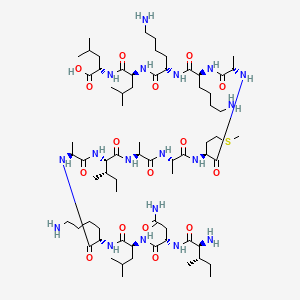
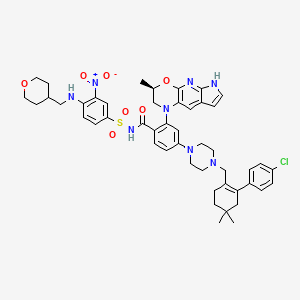
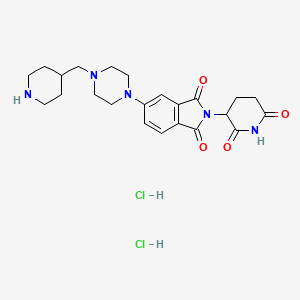
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
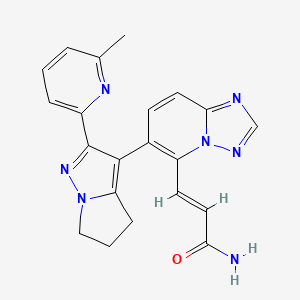
![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)

